Phase 3 PK Equivalence: Oral Decitabine/Cedazuridine vs. Intravenous Decitabine in MDS/CMML
The ASCERTAIN phase 3 registrational trial directly compared oral decitabine (35 mg) plus cedazuridine (100 mg) with standard intravenous (IV) decitabine (20 mg/m²) in patients with MDS or CMML. The study demonstrated pharmacokinetic equivalence, a critical and quantified metric for the combination's oral dosing rationale [1].
| Evidence Dimension | Total systemic exposure over 5 days (5-day AUC0-24) |
|---|---|
| Target Compound Data | Oral decitabine/cedazuridine (35 mg/100 mg fixed-dose combination) |
| Comparator Or Baseline | Intravenous decitabine (20 mg/m² daily ×5 days) |
| Quantified Difference | Geometric least-squares mean (LSM) ratio of oral to IV was 98.93% (90% CI: 92.66–105.60), meeting the predefined equivalence margin of 80–125%. |
| Conditions | Multicenter, open-label, randomized crossover phase 3 trial (NCT03306264) in 133 treated patients with MDS or CMML. |
Why This Matters
This PK equivalence data is the foundational evidence for the FDA's approval of the oral fixed-dose combination as a substitute for IV decitabine, enabling at-home therapy without compromising systemic drug exposure.
- [1] Garcia-Manero G, McCloskey J, Griffiths EA, et al. Oral decitabine-cedazuridine versus intravenous decitabine for myelodysplastic syndromes and chronic myelomonocytic leukaemia (ASCERTAIN): a registrational, randomised, crossover, pharmacokinetics, phase 3 study. Lancet Haematol. 2024;11(1):e15-e26. doi: 10.1016/S2352-3026(23)00338-1 View Source
